REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]#N.[C:13]1([Mg]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1C[O:24]CC1>Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:24]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=C(C1)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was previously prepared by a two-step process.v However
|
Type
|
CUSTOM
|
Details
|
we prepared it by a one-step method
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (3×300 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (200 mL) and water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |